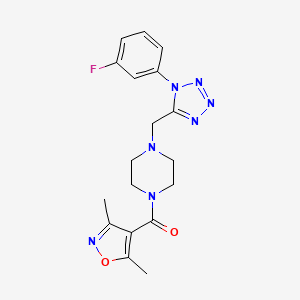
(3,5-dimethylisoxazol-4-yl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dimethylisoxazol-4-yl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H20FN7O2 and its molecular weight is 385.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3,5-dimethylisoxazol-4-yl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone (CAS Number: 1021254-28-3) is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C18H20FN7O2 with a molecular weight of 385.4 g/mol. The structure features a dimethylisoxazole moiety and a tetrazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1021254-28-3 |
| Molecular Formula | C18H20FN7O2 |
| Molecular Weight | 385.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antitumor Activity
Research indicates that compounds containing isoxazole and tetrazole moieties exhibit significant antitumor properties. The biological activity of This compound was evaluated in various cancer cell lines. For instance, studies on similar pyrazole derivatives have shown promising results against breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds demonstrating synergistic effects when combined with established chemotherapeutics like doxorubicin .
The proposed mechanism of action for this compound revolves around its ability to inhibit key enzymes involved in cancer progression. Isoxazole derivatives have been shown to target various pathways, including those involving BRAF(V600E) and EGFR, which are critical in many cancers .
Anti-inflammatory and Antibacterial Activities
In addition to antitumor properties, derivatives of isoxazole and tetrazole have been reported to exhibit anti-inflammatory and antibacterial activities. For example, related compounds have demonstrated efficacy against bacterial strains and inflammatory markers in vitro .
Case Study 1: In Vitro Antitumor Activity
A study conducted on a series of isoxazole derivatives showed that the compound exhibited an IC50 value indicating effective cytotoxicity against specific cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Synergistic Effects with Doxorubicin
In a comparative analysis, several isoxazole derivatives were tested for their ability to enhance the efficacy of doxorubicin in treating resistant breast cancer cells. The results indicated that certain modifications to the isoxazole structure could significantly improve therapeutic outcomes when used in combination therapies .
特性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7O2/c1-12-17(13(2)28-21-12)18(27)25-8-6-24(7-9-25)11-16-20-22-23-26(16)15-5-3-4-14(19)10-15/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWMCILSFCFAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













